![molecular formula C34H70O B121377 Tetratriacontanol CAS No. 28484-70-0](/img/structure/B121377.png)
Tetratriacontanol
Overview
Description
Tetratriacontanol, also known as 1-Tetratriacontanol, is an ultra-long-chain primary fatty alcohol . It is a derivative of tetratriacontane, which is a long-chain alkane consisting of an unbranched chain of 34 carbon atoms . It has a role as a plant metabolite .
Synthesis Analysis
While specific synthesis methods for Tetratriacontanol were not found in the search results, it’s worth noting that Triacontanol, a related compound, has been reported to have significant effects on growth, yield, photosynthesis, protein synthesis, uptake of water and nutrients, nitrogen-fixation, enzymes activities, and contents of free amino acids, reducing sugars, soluble protein, and active constituents of essential oil in various crops .
Molecular Structure Analysis
The molecular formula of Tetratriacontanol is C34H70O . It is a derivative of tetratriacontane, which is a long-chain alkane consisting of an unbranched chain of 34 carbon atoms .
Physical And Chemical Properties Analysis
The molecular weight of Tetratriacontanol is 494.9 g/mol . More specific physical and chemical properties were not found in the search results.
Scientific Research Applications
Biochemistry
Tetratriacontanol is a long-chain fatty alcohol that falls under the class of policosanols (PC) and is found in rice hulls . It plays a significant role in various biochemical processes. For instance, it has been reported to increase the growth of plants by enhancing the rates of photosynthesis, protein biosynthesis, the transport of nutrients in a plant, and enzyme activity .
Agriculture
In the field of agriculture, Tetratriacontanol is known for its growth-stimulating properties. It has been widely used to enhance the yield of various crops around the world, mainly in Asia . It also shows about 13–20% inhibitory activity based on chlorophyll reduction .
Medicine
While there isn’t much direct information available on the use of Tetratriacontanol in medicine, it’s worth noting that it belongs to the class of policosanols. Policosanols have been reported to have additive effects with antidiabetes drugs and increase the risk of hypoglycemia .
Cosmetics
Tetratriacontanol, also known as Cetylstearyl Alcohol, is widely used in cosmetics and dermatology as an emollient, emulsifying agent, and stabilizer in a variety of skincare and haircare products .
Food Industry
Tetratriacontanol is a component of policosanols, which are found in high levels in sugar mill waste. This waste is an important source of policosanols and phytosterols, which have a cholesterol-lowering effect . Therefore, Tetratriacontanol could potentially be used in the food industry, particularly in the production of health-promoting foods.
Environmental Science
While there isn’t direct information available on the use of Tetratriacontanol in environmental science, it’s worth noting that policosanols, the class of compounds to which Tetratriacontanol belongs, have been found in various environmental compartments. They are known to persist in the aquatic environment due to their highly hydrophilic character and low volatility .
Chemical Engineering
Tetratriacontanol is a fatty alcohol that can be used in various chemical engineering processes. For instance, it can be used as a raw material in the synthesis of other chemicals .
Pharmacology
While there isn’t much direct information available on the use of Tetratriacontanol in pharmacology, it’s worth noting that it belongs to the class of policosanols. Policosanols have been reported to have potential pharmacological effects, such as lowering cholesterol levels, boosting the immune system, protecting against infections, cancer, osteoporosis, obesity, diabetes, allergies, atherosclerosis, and reducing lactose sensitivity .
Mechanism of Action
Target of Action
Tetratriacontanol is a fatty alcohol that is a component of policosanols . It is found in plant cuticle waxes and in beeswax . The primary targets of Tetratriacontanol are plant cells, where it acts as a growth stimulant .
Mode of Action
Tetratriacontanol interacts with plant cells to stimulate growth. It enhances the rates of photosynthesis, protein biosynthesis, and the transport of nutrients within the plant . It also influences enzyme activity and reduces complex carbohydrates . This interaction boosts the potential of the cells responsible for the growth and maturity of a plant .
Biochemical Pathways
It is known to enhance photosynthesis and protein biosynthesis, which are crucial processes in plant growth and development . By enhancing these processes, Tetratriacontanol promotes the efficient use of nutrients and energy within the plant, leading to increased growth and yield .
Result of Action
The action of Tetratriacontanol results in increased growth and yield in plants . It has been reported to enhance the rates of photosynthesis and protein biosynthesis, leading to increased physiological efficiency of plant cells . This results in boosted potential of the cells responsible for the growth and maturity of a plant .
properties
IUPAC Name |
tetratriacontan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H70O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35/h35H,2-34H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OULAJFUGPPVRBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H70O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80182712 | |
Record name | 1-Tetratriacontanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80182712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Sapiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033177 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1-Tetratriacontanol | |
CAS RN |
28484-70-0 | |
Record name | 1-Tetratriacontanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28484-70-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Tetratriacontanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028484700 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Tetratriacontanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80182712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-TETRATRIACONTANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BV78573LP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Sapiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033177 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
92 °C | |
Record name | Sapiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033177 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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